molecular formula C15H16N2O5 B1652412 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid CAS No. 1437432-59-1

2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid

Katalognummer: B1652412
CAS-Nummer: 1437432-59-1
Molekulargewicht: 304.30
InChI-Schlüssel: IZKJCGCPUOXDAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid is an organic compound with a complex structure that includes a pyridazinone ring substituted with methoxy and phenyl groups

Vorbereitungsmethoden

The synthesis of 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then further reacted with 4-methoxybenzaldehyde under acidic conditions to introduce the methoxyphenyl group. The final step involves the hydrolysis of the ester group to yield the propanoic acid derivative .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The methoxy and phenyl groups may facilitate binding to enzymes or receptors, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid include:

These compounds share some structural features but differ in their functional groups and overall reactivity, highlighting the unique properties of this compound.

Eigenschaften

CAS-Nummer

1437432-59-1

Molekularformel

C15H16N2O5

Molekulargewicht

304.30

IUPAC-Name

2-[4-methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid

InChI

InChI=1S/C15H16N2O5/c1-9(15(19)20)17-13(18)8-12(22-3)14(16-17)10-4-6-11(21-2)7-5-10/h4-9H,1-3H3,(H,19,20)

InChI-Schlüssel

IZKJCGCPUOXDAP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)OC

Kanonische SMILES

CC(C(=O)O)N1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.